molecular formula C7H7N3O B1295668 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL CAS No. 5528-57-4

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL

Cat. No. B1295668
CAS RN: 5528-57-4
M. Wt: 149.15 g/mol
InChI Key: BFKVSKOMOCQCAC-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL is a heterocyclic compound . It is part of the triazole family, which are known for their versatile biological activities . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazolo[4,3-A]pyridin derivatives involves aromatic nucleophilic substitution . The process includes the reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .


Chemical Reactions Analysis

Triazolo[4,3-A]pyridin derivatives have been found to exhibit significant inhibitory activity . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL have been studied using spectroscopic methods . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .

Scientific Research Applications

DNA Repair Inhibitor

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL has been identified as a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks via non-homologous end joining .

Cancer Treatment

This compound has shown potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can help control the growth of cancer cells .

Synthesis of Heterocyclic Compounds

7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL is used in the synthesis of heterocyclic compounds . These compounds have numerous applications in medicinal and pharmaceutical chemistry .

Treatment of Type II Diabetes

Triazolo[4,3-a]pyrazine derivatives, which include 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL, are key pharmacophores of sitagliptin phosphate, a drug used for the treatment of type II diabetes mellitus .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have shown a wide range of biological activities, including antibacterial properties . This makes them important in drug discovery programs .

Synthesis of Customized Glycoconjugates

This compound is used in the synthesis of customized glycoconjugates . Glycoconjugates are molecules that result from the covalent link of a carbohydrate to another molecule, and they have numerous applications in biological research .

Future Directions

Given the versatile biological activities of triazole compounds , there is potential for further exploration and development of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL and related compounds in various biochemical, clinical, and pharmaceutical applications.

properties

IUPAC Name

7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKVSKOMOCQCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290737
Record name 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5528-57-4
Record name NSC70721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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